4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperidine and 1,2,3-triazole . Piperidine is a heterocyclic organic compound, while 1,2,3-triazole is a class of azole compounds. The specific compound you mentioned could not be found in the databases I searched.
Molecular Structure Analysis
The molecular structure of this compound would likely involve a piperidine ring (a six-membered ring with one nitrogen atom) and a 1,2,3-triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms). The exact structure would depend on the positions of these rings and any additional functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions such as hydroxylation, bromination, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds have a molecular weight around 166.22 g/mol .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine' involves the use of a multistep reaction sequence. The first step involves the synthesis of 1-methyl-1H-1,2,3-triazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1,2,3,6-tetrahydropyridine to form the desired product.", "Starting Materials": [ "Hydrazine hydrate", "Methyl acrylate", "Sodium azide", "Sodium hydroxide", "Sulfuric acid", "1,2,3,6-tetrahydropyridine", "Thionyl chloride" ], "Reaction": [ "Step 1: Synthesis of 1-methyl-1H-1,2,3-triazole-5-carboxylic acid", "a. Mix hydrazine hydrate and methyl acrylate in a 1:1 molar ratio and heat the mixture to 80-90°C for 24 hours.", "b. Cool the reaction mixture and add sodium hydroxide to adjust the pH to 8-9.", "c. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "d. Purify the product by column chromatography to obtain 1-methyl-1H-1,2,3-triazole-5-carboxylic acid.", "Step 2: Synthesis of 1-methyl-1H-1,2,3-triazole-5-carboxylic acid chloride", "a. Dissolve 1-methyl-1H-1,2,3-triazole-5-carboxylic acid in thionyl chloride and heat the mixture to reflux for 2 hours.", "b. Remove excess thionyl chloride under reduced pressure and purify the product by distillation to obtain 1-methyl-1H-1,2,3-triazole-5-carboxylic acid chloride.", "Step 3: Synthesis of 4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine", "a. Dissolve 1,2,3,6-tetrahydropyridine in dry dichloromethane and add 1-methyl-1H-1,2,3-triazole-5-carboxylic acid chloride dropwise with stirring.", "b. Add triethylamine to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "c. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "d. Purify the product by column chromatography to obtain 4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine." ] } | |
CAS No. |
1601124-96-2 |
Molecular Formula |
C8H12N4 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.